molecular formula C32H57ClN2O2 B13031012 Cholesteryl3beta-N-(dimethylaminoethyl)carbamatehydrochloride

Cholesteryl3beta-N-(dimethylaminoethyl)carbamatehydrochloride

Cat. No.: B13031012
M. Wt: 537.3 g/mol
InChI Key: ISXSJGHXHUZXNF-HLVHILAESA-N
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Description

Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is a cationic cholesterol derivative known for its role in gene delivery and nucleic acid transfer. This compound forms liposomes with L-α-phosphatidylethanolamine, dioleoyl, which efficiently transfect mammalian cell lines . It has been used as a bilayer-membrane stabilizer and for nucleic acid transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves the reaction of cholesterol with N,N-dimethylaminoethyl carbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cholesteryl ketones, while substitution reactions can yield various cholesteryl derivatives .

Mechanism of Action

The mechanism of action of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves its ability to form cationic liposomes with L-α-phosphatidylethanolamine, dioleoyl. These liposomes can encapsulate nucleic acids and facilitate their entry into mammalian cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is unique due to its high efficiency in transfecting mammalian cell lines and its ability to form stable liposomes. Its cationic nature enhances its interaction with cell membranes, making it a valuable tool in gene delivery and nucleic acid transfer .

Properties

Molecular Formula

C32H57ClN2O2

Molecular Weight

537.3 g/mol

IUPAC Name

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26?,27-,28?,29?,31+,32-;/m1./s1

InChI Key

ISXSJGHXHUZXNF-HLVHILAESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl

Origin of Product

United States

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